Podorhizol |A-D-Glucopyranoside
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Overview
Description
Podorhizol A-D-Glucopyranoside is a naturally occurring compound found in various plants. It belongs to the class of glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Podorhizol A-D-Glucopyranoside typically involves the glycosylation of podorhizol with a glucopyranoside donor. The reaction is usually catalyzed by enzymes such as β-glucosidase or chemical catalysts under specific conditions. For example, the use of p-nitrophenyl α-D-glucopyranoside as a substrate in the presence of α-glucosidase can yield the desired glucoside .
Industrial Production Methods
Industrial production of Podorhizol A-D-Glucopyranoside may involve biotechnological approaches, including the use of engineered enzymes in organic solvents or ionic liquids. These methods can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Podorhizol A-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups in the glucopyranoside moiety can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acetyl chloride and benzoyl chloride are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Podorhizol A-D-Glucopyranoside, such as acetylated or benzoylated glucosides .
Scientific Research Applications
Podorhizol A-D-Glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound in glycosylation studies and enzyme assays.
Biology: The compound is studied for its role in plant defense mechanisms and metabolic pathways.
Medicine: Research has shown potential anti-diabetic properties through the inhibition of α-glucosidase, making it a candidate for diabetes treatment
Industry: It is used in the synthesis of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of Podorhizol A-D-Glucopyranoside primarily involves the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, the compound can help regulate blood sugar levels, making it beneficial for managing diabetes .
Comparison with Similar Compounds
Podorhizol A-D-Glucopyranoside can be compared with other glycosides such as:
Podophillotoxin glucosides: These compounds share a similar glycosidic structure but differ in their aglycone moieties
Mulberrofuran K: Another glycoside with α-glucosidase inhibitory activity, but with a different molecular structure and biological activity.
Podorhizol A-D-Glucopyranoside stands out due to its unique combination of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C28H34O13 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22-,23-,24+,25+,28-/m0/s1 |
InChI Key |
IETDTZKBVWFSKR-JYSHVJSBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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